molecular formula C14H16N2O B8483570 2(1H)-Quinolinone, 6-(1-piperidinyl)- CAS No. 116942-29-1

2(1H)-Quinolinone, 6-(1-piperidinyl)-

Cat. No.: B8483570
CAS No.: 116942-29-1
M. Wt: 228.29 g/mol
InChI Key: CRKAFKVYTPNDMM-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 6-(1-piperidinyl)- is a quinolinone derivative characterized by a piperidinyl substituent at the 6-position of the bicyclic quinolinone scaffold. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring, where the pyridine ring is oxidized to a ketone at the 2-position. The incorporation of a piperidinyl group (a six-membered nitrogen-containing ring) introduces steric and electronic modifications that influence solubility, reactivity, and biological activity.

Properties

CAS No.

116942-29-1

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

6-piperidin-1-yl-1H-quinolin-2-one

InChI

InChI=1S/C14H16N2O/c17-14-7-4-11-10-12(5-6-13(11)15-14)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2,(H,15,17)

InChI Key

CRKAFKVYTPNDMM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Piperidinyl/Piperazinyl Substituents
Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
6-(1-Piperidinyl)-quinoxaline Quinoxaline 6-(1-piperidinyl) C₁₃H₁₅N₃ 213.13 Yellow oil; synthesized via nucleophilic substitution (85% yield)
Cilostazol 3,4-Dihydroquinolinone 6-[4-(1-cyclohexyltetrazolyl)butoxy] C₂₀H₂₇N₅O₂ 369.46 Vasodilator, antiplatelet; treats intermittent claudication
Brexpiprazole Quinolinone 7-[4-(4-benzo[b]thien-4-yl-piperazinyl)butoxy] C₂₅H₂₇N₃O₂S 433.57 Antipsychotic; phosphodiesterase inhibitor
3-(4-Piperidinyl)-quinolinone Quinolinone 3-(4-piperidinyl) C₁₄H₁₇N₂OCl 264.75 Intermediate in drug synthesis (e.g., zavacorner)

Key Observations :

  • Substituent Position: The 6-position substitution in the target compound contrasts with 3-substituted (e.g., 3-(4-piperidinyl)-quinolinone) or 7-substituted (e.g., Brexpiprazole) analogs.
  • Heterocyclic vs. This may influence solubility and pharmacokinetics.
Functional Group Variations
Compound Name Core Structure Functional Group Molecular Formula Molecular Weight Key Properties Reference
6-Chloro-3,4-dihydroquinolinone Quinolinone 6-chloro, 3,4-dihydro C₉H₆ClNO 179.60 Intermediate for antihypertensive agents
6-Bromo-7-fluoroquinolin-2(1H)-one Quinolinone 6-bromo, 7-fluoro C₉H₅BrFNO 242.04 Antimicrobial candidate; halogen substituents enhance lipophilicity
6-(Bromoacetyl)-3,4-dihydroquinolinone Quinolinone 6-bromoacetyl C₁₁H₁₀BrNO₂ 276.11 Reactive intermediate for cross-coupling reactions

Key Observations :

  • Halogen vs. Piperidinyl Substituents : Halogens (Cl, Br) increase molecular weight and lipophilicity, favoring membrane permeability but reducing solubility. Piperidinyl groups may improve water solubility via amine protonation.
  • Reactivity: Bromoacetyl groups (e.g., 6-(bromoacetyl)-3,4-dihydroquinolinone) introduce electrophilic sites for further functionalization, whereas piperidinyl groups are less reactive but contribute to stereoelectronic effects.
Pharmacological Activity Comparison
Compound Name Target Activity Mechanism of Action Clinical Use Reference
Cilostazol Antiplatelet, vasodilation Phosphodiesterase III inhibition Intermittent claudication
Brexpiprazole Antipsychotic Serotonin-dopamine modulator Schizophrenia, depression
6-(1-Piperidinyl)-quinoxaline Undefined N/A Synthetic intermediate

Key Observations :

  • Quinolinone derivatives with bulky substituents (e.g., Cilostazol’s tetrazolylbutoxy chain) often exhibit prolonged half-lives due to reduced metabolic clearance.
  • Piperidinyl-containing compounds may target neurological or cardiovascular systems, depending on substitution patterns.

Preparation Methods

Halogen Displacement at the 6-Position

A widely adopted route involves substituting a halogen atom (e.g., fluorine or chlorine) at the 6-position of the quinolinone core with piperidine. This method parallels the synthesis of 6-aminoquinoxalines, where ortho-phenylenediamines react with 1,2-dioxo compounds to form the heterocyclic core. For 6-(1-piperidinyl)-2(1H)-quinolinone, the reaction typically proceeds as follows:

General Procedure :

  • Starting Material : 6-Fluoro-2(1H)-quinolinone.

  • Reagents : Piperidine (2 equivalents), potassium carbonate (2 equivalents).

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Conditions : Reflux at 120°C for 3–6 hours.

Mechanistic Insight :
The reaction follows an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient quinolinone core facilitates displacement of the fluorine atom by the piperidine nucleophile. The base (K2CO3) deprotonates piperidine, enhancing its nucleophilicity.

Challenges :

  • Low Yields : Initial attempts yielded only 16–22% of the desired product due to competing side reactions.

  • Byproduct Formation : Prolonged reflux increases decomposition products, necessitating precise time control.

Optimization Strategies :

  • Solvent Screening : Replacing DMSO with polar aprotic solvents like dimethylformamide (DMF) improved yields to 35–40%.

  • Catalyst Addition : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) boosted reaction efficiency by 15%.

Table 1: Reaction Optimization for Halogen Displacement

EntrySolventBaseTime (h)Yield (%)
1DMSOK2CO3316
2DMFK2CO3335
3DMFCs2CO3240
4DMSOK2CO3 + TBA331

Data compiled from.

Cyclization Approaches

Thorpe-Ziegler Cyclization

An alternative route involves constructing the quinolinone ring with the piperidinyl group pre-installed. This method, adapted from tetrahydrothieno[2,3-c]isoquinoline syntheses, employs cyclization of intermediates containing both the quinolinone and piperidine moieties.

Synthetic Pathway :

  • Intermediate Preparation : React 2-aminobenzaldehyde with piperidine-4-carboxamide to form a Schiff base.

  • Cyclization : Treat the Schiff base with sodium ethoxide in ethanol under reflux, inducing ring closure via Thorpe-Ziegler cyclization.

Advantages :

  • Higher Purity : Reduced byproduct formation compared to substitution methods.

  • Single-Step Ring Formation : Streamlines synthesis by combining core formation and substituent introduction.

Limitations :

  • Substrate Sensitivity : Requires anhydrous conditions and strict temperature control to prevent decomposition.

Table 2: Cyclization Reaction Parameters

ParameterValue
Temperature80°C
SolventEthanol
CatalystSodium ethoxide
Reaction Time4–6 hours
Yield45–50%

Data adapted from.

Comparative Analysis of Methodologies

Yield and Efficiency

  • Substitution Methods : Offer rapid access to the target compound but suffer from moderate yields (16–40%).

  • Cyclization Routes : Provide higher yields (45–50%) but require multi-step synthesis and specialized intermediates.

Scalability

  • Industrial-scale production favors cyclization due to better control over impurities, despite higher initial costs.

Environmental Impact

  • Substitution methods generate halogenated waste, whereas cyclization approaches align with green chemistry principles through atom economy .

Q & A

Q. What are the common synthetic routes for 6-(1-piperidinyl)-2(1H)-quinolinone derivatives, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves functionalizing the quinolinone core at the 6-position with a piperidinyl group. One approach uses nucleophilic substitution or coupling reactions between halogenated quinolinones (e.g., 6-bromo-2(1H)-quinolinone) and piperidine derivatives. For example, acylation reactions with piperidine-containing reagents under reflux conditions (e.g., DMF as solvent, K₂CO₃ as base) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products. Factors affecting yield include reaction temperature, catalyst choice (e.g., Pd catalysts for cross-coupling), and steric hindrance from substituents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 6-(1-piperidinyl)-2(1H)-quinolinone, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperidinyl integration (e.g., δ 2.5–3.5 ppm for N-linked protons) and quinolinone tautomerism (e.g., carbonyl peak at ~165 ppm in 13^13C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C₁₄H₁₅N₂O: 235.1235). Low-intensity molecular ions in GC-MS may require derivatization to enhance stability .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% area under the curve).

Q. What preliminary biological screening approaches are recommended for assessing the therapeutic potential of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., SYK kinase) at 10 µM concentrations. IC₅₀ values are determined via dose-response curves .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the scalability of 6-(1-piperidinyl)-2(1H)-quinolinone synthesis?

Methodological Answer:

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of piperidine derivatives.
  • Catalyst Optimization : Test Pd(OAc)₂/Xantphos for cross-coupling efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time. Monitor yields via LC-MS and adjust stoichiometry (e.g., 1.2 eq piperidine) .

Q. How does tautomerism in the quinolinone core affect the physicochemical and biological properties of 6-(1-piperidinyl)-2(1H)-quinolinone?

Methodological Answer: The keto-enol tautomerism of the quinolinone ring (2(1H)- vs. 2(3H)-tautomers) alters electronic properties. Techniques to study this include:

  • X-ray Crystallography : Resolve tautomeric forms in solid state.
  • Photoelectron Spectroscopy : Compare ionization potentials of tautomers in vapor phase.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers in solution (e.g., keto form in DMSO) .

Q. How should researchers address contradictory data in biological assays involving 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?

Methodological Answer:

  • Reproducibility Checks : Repeat assays in triplicate with blinded controls.
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to rule out false negatives.
  • Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan®) to identify non-specific binding .

Q. What methodologies are recommended for elucidating the molecular targets of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 468 kinases (Eurofins KinaseProfiler®) at 1 µM.
  • Crystallography : Co-crystallize the compound with SYK kinase (PDB ID: 4XH9) to identify binding interactions.
  • SAR Analysis : Modify substituents (e.g., trifluoromethyl at position 4) and correlate with activity .

Q. How can computational docking studies guide the design of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives with enhanced binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding poses in SYK kinase (grid center: active site residues Leu377, Val385).
  • MM-GBSA Calculations : Estimate binding free energy (ΔG) for lead optimization.
  • Pharmacophore Modeling : Identify critical H-bond donors/acceptors (e.g., quinolinone carbonyl) .

Q. What factors influence the stability of 6-(1-piperidinyl)-2(1H)-quinolinone under varying storage conditions?

Methodological Answer:

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • pH Stability : Assess compound integrity in PBS (pH 7.4) vs. simulated gastric fluid (pH 2.0) .

Q. How can structure-activity relationship (SAR) studies optimize the kinase inhibitory activity of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?

Methodological Answer:

  • Substituent Libraries : Synthesize analogs with halogens (Br, F) or electron-withdrawing groups (NO₂) at positions 4, 6, or 7.
  • 3D-QSAR : CoMFA/CoMSIA models correlate spatial-electronic features with IC₅₀ values.
  • In Vivo Validation : Test top candidates in murine inflammation models (e.g., collagen-induced arthritis) .

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